N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide
Description
N-[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is a benzamide derivative featuring a benzoxazole core linked to a 4-methoxybenzamide group via a methyl-substituted phenyl bridge. Benzoxazole is a bicyclic heteroaromatic system containing oxygen and nitrogen, which confers unique electronic and steric properties. The 4-methoxy group on the benzamide moiety enhances solubility and modulates electronic interactions, making this compound a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-7-8-16(22-24-18-5-3-4-6-20(18)27-22)13-19(14)23-21(25)15-9-11-17(26-2)12-10-15/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXQYXRYMUDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide typically involves the condensation of 2-aminophenol with various aldehydes, acids, or their derivatives. One common method is the reaction of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions to form the benzoxazole ring. This intermediate is then further reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used to facilitate the reactions. The choice of catalyst and reaction conditions can significantly impact the overall efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human tumor cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. The benzoxazole moiety is crucial for its binding to the target proteins, which leads to the disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Core Variations
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- Structure : Replaces benzoxazole with a thiazole ring (sulfur and nitrogen atoms). The thiazole is substituted with 4-methylphenyl and phenyl groups at positions 4 and 5, respectively.
- Bioactivity: Thiazole derivatives are often associated with antimicrobial and anti-inflammatory properties, whereas benzoxazoles are explored for kinase inhibition and pesticidal activity .
N-(5-(Furan-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide
- Structure : Features a thiadiazole ring (two nitrogen and one sulfur atom) substituted with a furan group.
- Key Differences: Polarity: Thiadiazole’s higher polarity compared to benzoxazole may enhance aqueous solubility but reduce membrane permeability.
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- Structure : Benzothiazole core (sulfur and nitrogen) with chloro and methyl substituents.
- Metabolic Stability: Benzothiazoles are more resistant to oxidative metabolism than benzoxazoles due to sulfur’s lower electronegativity .
Functional Group and Substituent Analysis
Methoxybenzamide Derivatives
- Common Feature : The 4-methoxy group is conserved across multiple analogs (e.g., ). This group enhances solubility and modulates steric interactions at target binding sites.
- Divergence : Positional isomerism (e.g., 2-methoxy in vs. 4-methoxy in the target compound) affects dipole moments and binding affinity.
Sulfamoyl and Sulfonyl Groups
Physicochemical Properties
- LogP : Benzoxazole’s oxygen atom may lower logP compared to benzothiazole or thiazole derivatives, balancing lipophilicity and solubility.
Biological Activity
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is a synthetic compound that belongs to the benzoxazole family, known for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its antiproliferative, antibacterial, and antioxidative properties.
Chemical Structure
The compound features a benzoxazole moiety linked to a methoxybenzamide group, contributing to its unique biological properties. The structural formula can be represented as follows:
Antiproliferative Activity
Research indicates that derivatives of benzoxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies demonstrate that certain modifications in the structure can enhance the activity against breast cancer cells (MCF-7) and colon cancer cells (HCT 116). The compound's IC50 values range from 1.2 μM to 5.3 μM, indicating potent activity in low concentrations .
Table 1: Antiproliferative Activity of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| N-Methyl-substituted derivative | HCT 116 | 3.7 |
| Hydroxy-substituted derivative | MCF-7 | 4.8 |
Antibacterial Activity
The compound has also shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM. This suggests potential applications in treating bacterial infections .
Antioxidative Activity
The antioxidative capacity of this compound has been evaluated using various spectroscopic methods. The presence of methoxy and hydroxy groups enhances the antioxidant activity by stabilizing free radicals, which may indirectly inhibit oxidative stress-related cell growth .
Table 2: Antioxidative Activity Comparisons
| Compound | Method Used | Result |
|---|---|---|
| This compound | DPPH Assay | High antioxidant capacity |
| Hydroxy-substituted derivatives | ABTS Assay | Significant activity |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets and pathways associated with cell proliferation and oxidative stress management. The structural modifications play a crucial role in enhancing its affinity for these targets.
Case Studies
Recent studies have highlighted the potential of this compound in cancer therapy. For example, a study reported that derivatives with hydroxyl and methoxy substitutions exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
